

## chemical structure and properties of PR-924

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to PR-924: A Selective Immunoproteasome Inhibitor

**PR-924** is a potent and selective small molecule inhibitor of the immunoproteasome subunit LMP-7 (low molecular mass polypeptide 7), also known as  $\beta$ 5i.[1][2][3] This tripeptide epoxyketone covalently modifies the N-terminal threonine active sites of the proteasome, leading to the induction of apoptosis and inhibition of tumor growth in preclinical models of multiple myeloma.[1][4] Its selectivity for the immunoproteasome over the constitutive proteasome makes it a compound of significant interest for researchers in oncology and immunology.[5][6]

## **Chemical Structure and Properties**

**PR-924** is a tripeptide epoxyketone with the chemical formula C37H38N4O5.[5] It has a molecular weight of 618.73 g/mol .[5] The structure of **PR-924** features a non-natural D-alanine residue at the P3 position and a 3-methyl-1H-indene N-cap, which contribute to its high selectivity for the  $\beta$ 5i subunit.[7][8]

Table 1: Physicochemical Properties of PR-924



Property	Value	Reference
CAS Number	1416709-79-9	[5]
Molecular Formula	C37H38N4O5	[5][9]
Molecular Weight	618.73 g/mol	[5]
IUPAC Name	N-((R)-1-(((S)-3-(1H-indol-3-yl)-1-(((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)-3-methyl-1H-indene-2-carboxamide	[5]
InChI Key	ADBUEVSHEJICCM- LZNHGOJSSA-N	[5]
Appearance	Solid	[5]

## **Biological Activity and Selectivity**

**PR-924** demonstrates marked selectivity for the  $\beta$ 5i subunit of the immunoproteasome compared to the constitutive  $\beta$ 5 subunit.[2][6] This selectivity is a key feature, as it may reduce the off-target effects associated with less selective proteasome inhibitors like bortezomib.[1][6] The inhibitory activity of **PR-924** has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Table 2: In Vitro Inhibitory Activity of PR-924

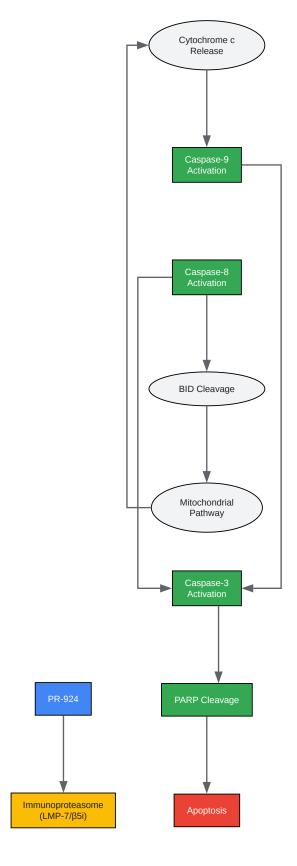


Target Subunit	IC50 (nM)	Selectivity Ratio (β5c/β5i)	Reference
β5i (LMP-7)	2.5 - 22	~91 - 131	[2][3][8]
β5c	227 - 2900	-	[2][8]
β1i	8200	-	[8]
β1c	>30000	-	[8]
β2c	>30000	-	[8]
β2i	>30000	-	[8]

## **Mechanism of Action and Signaling Pathway**

**PR-924** exerts its anti-cancer effects primarily through the induction of apoptosis.[1] Inhibition of the LMP-7 subunit of the immunoproteasome by **PR-924** disrupts protein homeostasis within the cell, leading to the activation of a cascade of apoptotic signaling events.[1][2] This process involves the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and the involvement of the mitochondrial pathway.[1]





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Caption: Signaling pathway of PR-924-induced apoptosis.



## **Experimental Protocols**

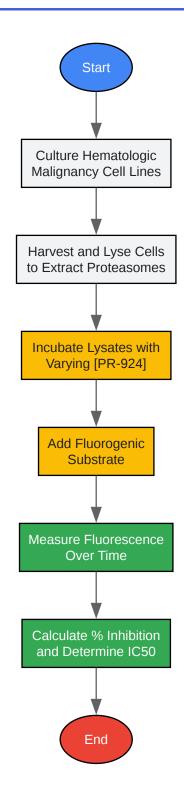
The following are generalized methodologies for key experiments used to characterize the activity of **PR-924**, based on descriptions from published research.[1][6]

## **Proteasome Inhibition Assay**

This assay is used to determine the inhibitory activity of **PR-924** against specific proteasome subunits.

- Preparation of Cell Lysates: Human hematologic malignancy cell lines (e.g., CCRF-CEM, THP1, 8226) are cultured and harvested.[6] Cell pellets are lysed to extract proteins, including proteasomes.
- Incubation with Inhibitor: The cell lysates are incubated with varying concentrations of PR-924 for a specified period.
- Substrate Addition: A fluorogenic peptide substrate specific for the proteasome subunit of interest (e.g., a substrate for chymotrypsin-like activity for β5i) is added.
- Measurement of Activity: The cleavage of the substrate by the proteasome releases a fluorescent molecule. The fluorescence is measured over time using a plate reader.
- Data Analysis: The rate of substrate cleavage is calculated and compared to a control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.





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Caption: Workflow for a proteasome inhibition assay.

## **Cell Viability Assay**



This assay measures the effect of PR-924 on the growth and survival of cancer cells.

- Cell Seeding: Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) are seeded in 96-well plates.[3]
- Treatment: The cells are treated with a range of concentrations of **PR-924** and incubated for various time points (e.g., 24, 48, 72 hours).[3]
- Viability Reagent Addition: A reagent such as MTT or a commercially available cell viability assay kit is added to the wells.
- Incubation and Measurement: The plates are incubated to allow for the conversion of the reagent by viable cells into a colored or fluorescent product. The absorbance or fluorescence is then measured using a plate reader.
- Data Analysis: The viability of the treated cells is expressed as a percentage of the untreated control. The IC50 for cell viability is calculated.

### In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of **PR-924** in a living organism.

- Tumor Implantation: Human multiple myeloma cells are injected subcutaneously into immunodeficient mice.[1]
- Tumor Growth: The tumors are allowed to grow to a palpable size.
- Treatment Administration: The mice are randomized into treatment and control groups. The
  treatment group receives PR-924 (e.g., via intraperitoneal injection) on a defined schedule,
  while the control group receives a vehicle.[1]
- Monitoring: Tumor volume and the body weight of the mice are measured regularly.
- Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined size. The tumors are excised and weighed. The effect of **PR-924** on tumor growth and the overall survival of the mice are analyzed.[1]



### Conclusion

**PR-924** is a highly selective inhibitor of the immunoproteasome subunit LMP-7 with demonstrated anti-tumor activity in preclinical models of multiple myeloma. Its mechanism of action, centered on the induction of apoptosis, and its favorable selectivity profile make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The detailed experimental protocols provide a framework for the continued investigation of **PR-924** and similar immunoproteasome inhibitors.

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- To cite this document: BenchChem. [chemical structure and properties of PR-924].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610184#chemical-structure-and-properties-of-pr-924]

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